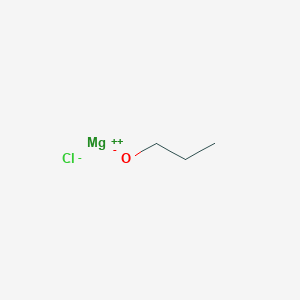

Magnesium;propan-1-olate;chloride

Description

Properties

CAS No. |

34259-73-9 |

|---|---|

Molecular Formula |

C3H7ClMgO |

Molecular Weight |

118.84 g/mol |

IUPAC Name |

magnesium;propan-1-olate;chloride |

InChI |

InChI=1S/C3H7O.ClH.Mg/c1-2-3-4;;/h2-3H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

UYICAKKJLNIPRK-UHFFFAOYSA-M |

Canonical SMILES |

CCC[O-].[Mg+2].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Alcoholysis of Pre-Formed Grignard Reagents

A well-documented route involves the alcoholysis of ethyl magnesium chloride (CH$$3$$CH$$2$$MgCl) with propan-1-ol. In this method, propan-1-ol is added dropwise to a solution of ethyl magnesium chloride in diethyl ether at 0–5°C under anhydrous conditions. The reaction proceeds as follows:

$$

\text{CH}3\text{CH}2\text{MgCl} + \text{CH}3\text{CH}2\text{CH}2\text{OH} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{OMgCl} + \text{CH}3\text{CH}2\text{OH}

$$

The intermediate, magnesium propan-1-olate chloride, remains suspended in the ether matrix and is typically purified via distillation after quenching with dilute hydrochloric acid. This method leverages the nucleophilic displacement of the ethyl group by propan-1-olate, a reaction favored by the steric and electronic properties of tertiary Grignard reagents.

Direct Reaction of Magnesium with Propan-1-ol and Hydrogen Chloride

Magnesium metal reacts with propan-1-ol in the presence of hydrogen chloride (HCl) to yield magnesium propan-1-olate chloride. The process requires meticulous control of moisture and temperature (0–10°C) to prevent side reactions:

$$

\text{Mg} + 2\text{CH}3\text{CH}2\text{CH}2\text{OH} + 2\text{HCl} \rightarrow \text{Mg(OCH}2\text{CH}2\text{CH}3\text{)Cl} + \text{H}2 + \text{H}2\text{O}

$$

Anhydrous diethyl ether or tetrahydrofuran (THF) serves as the solvent to stabilize the organomagnesium intermediate. This method is less common due to challenges in controlling the exothermic reaction and ensuring complete conversion of magnesium metal.

Flow Chemistry Approaches

Stratified Packed-Bed Reactors with Lithium Chloride

Recent advancements in flow chemistry have enabled the continuous synthesis of magnesium organometallics. In a stratified packed-bed reactor, magnesium turnings and lithium chloride (LiCl) are layered in a column, through which propan-1-ol and a chlorinating agent (e.g., HCl gas) are flowed. The lithium chloride acts as a catalyst, enhancing the reactivity of magnesium by disrupting its passivation layer. The reaction occurs at ambient pressure and 25–50°C, producing magnesium propan-1-olate chloride with >90% efficiency. This method minimizes batch-to-batch variability and improves safety by circumventing the handling of pyrophoric intermediates.

Comparative Analysis of Preparation Methods

Industrial-Scale Production Considerations

Industrial synthesis prioritizes flow chemistry due to its scalability and reduced reliance on batch processing. Large-scale reactors employ nickel or stainless steel to withstand corrosive intermediates, with in-line spectroscopy for real-time monitoring. Challenges include maintaining anhydrous conditions and managing the exothermicity of direct magnesium reactions, which necessitate advanced cooling systems.

Chemical Reactions Analysis

Types of Reactions

Magnesium propan-1-olate chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form magnesium oxide and propan-1-ol.

Reduction: It can act as a reducing agent in organic synthesis.

Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: The compound can be used in the presence of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Magnesium oxide and propan-1-ol.

Reduction: Various reduced organic compounds.

Substitution: Substituted magnesium alkoxides or amines.

Scientific Research Applications

Magnesium propan-1-olate chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound can be used in the preparation of biologically active molecules.

Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of magnesium propan-1-olate chloride involves the coordination of the magnesium ion with the propan-1-olate and chloride ions. This coordination facilitates various chemical reactions, such as nucleophilic substitutions and reductions. The magnesium ion acts as a Lewis acid, enhancing the reactivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Magnesium Chloride (MgCl₂)

Structure and Properties :

- Molecular formula: MgCl₂ (anhydrous) or MgCl₂·6H₂O (hexahydrate).

- Molar mass: 203.30 g/mol (hexahydrate) .

- Solubility: Highly soluble in water, as evidenced by its use in 0.01 M solutions for titrations .

Benzyl Magnesium Chloride (C₆H₅CH₂MgCl)

Structure and Properties :

Reactivity :

- Highly reactive with water and oxygen, typical of organomagnesium compounds.

Potassium Chloride (KCl)

Structure and Properties :

Ammonium Chloride (NH₄Cl)

Data Table: Comparative Analysis of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.